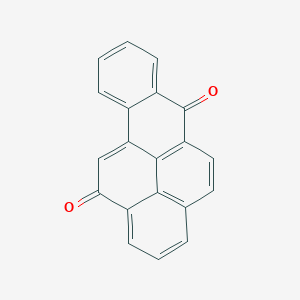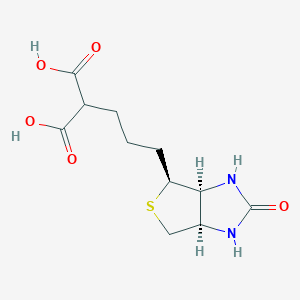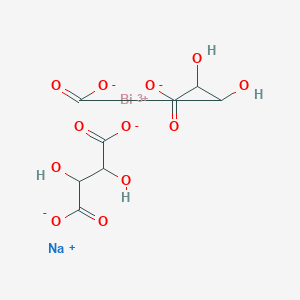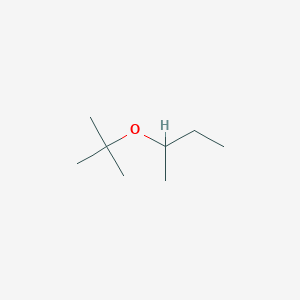
Cotinin-N-beta-D-Glucuronid
Übersicht
Beschreibung
Cotinine glucuronide is a N-glycosyl compound.
Wissenschaftliche Forschungsanwendungen
Biomarker für Nikotinexposition
Cotinin-N-beta-D-Glucuronid ist ein primärer Metabolit von Nikotin und dient als zuverlässiger Biomarker für die Bewertung der Tabakexposition. Sein Vorhandensein in biologischen Proben wie Urin oder Blut kann das Ausmaß der Tabakprodukte-Exposition einer Person anzeigen, was es für epidemiologische Studien und Forschung im Bereich der öffentlichen Gesundheit unerlässlich macht .
Pharmakokinetik von Nikotin
Diese Verbindung wird in der klinischen Forschung verwendet, um die Pharmakokinetik von Nikotin zu verstehen. Durch die Messung seiner Spiegel können Forscher Einblicke in die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Nikotin im menschlichen Körper gewinnen. Dies ist entscheidend für die Entwicklung von Medikamenten zur Rauchentwöhnung und das Verständnis von Nikotinsucht .
Überwachung von Passivrauchen
This compound kann im Urin von Personen nachgewiesen werden, die Passivrauch ausgesetzt sind, was es zu einem wichtigen Werkzeug für die Umweltüberwachung macht. Studien, die diesen Metaboliten einbeziehen, helfen bei der Bewertung der mit Passivrauchen verbundenen Risiken, insbesondere bei Nichtrauchern und Kindern .
Analyse des Nikotin-Stoffwechselwegs
Forscher verwenden this compound, um die Stoffwechselwege von Nikotin zu untersuchen. Dies umfasst die Identifizierung genetischer Faktoren, die den Nikotinmetabolismus beeinflussen und zu personalisierten medizinischen Ansätzen zur Behandlung von Tabakabhängigkeit führen könnten .
Forensische Toxikologie
In der forensischen Toxikologie wird this compound gemessen, um eine Nikotinvergiftung zu bestätigen oder den Rauchstatus einer verstorbenen Person zu beurteilen. Seine Stabilität in postmortalen Proben macht es zu einem zuverlässigen Marker für solche Untersuchungen .
Entwicklung analytischer Methoden
Die Verbindung ist auch entscheidend für die Entwicklung neuer analytischer Methoden zum Nachweis von Nikotin und seinen Metaboliten. Hochdurchsatztechniken wie LC–MS/MS verwenden this compound-Standards, um Genauigkeit und Präzision in quantitativen Analysen zu gewährleisten .
Wirkmechanismus
Target of Action
Cotinine N-beta-D-Glucuronide, a major metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChR) . Among different subtypes of nAChR, the α7 subtype may be mainly responsible for the procognitive and neuroprotective properties of acetylcholine . A recent study showed that chronic cotinine administration increasesα4β2 subtype expression and the trafficking of receptors to the plasma membrane .
Mode of Action
Cotinine N-beta-D-Glucuronide is a glucuronide conjugate of cotinine . This specific conjugation involves the attachment of glucuronic acid to the nitrogen atom of cotinine . This enhances its solubility and thus its ability to be excreted via the kidneys .
Biochemical Pathways
The formation of glucuronide conjugates is a common biological process for increasing the water solubility of compounds, facilitating their excretion . Cotinine N-beta-D-Glucuronide serves as a marker for studying nicotine metabolism . Its presence and concentration in biological samples can be used to understand the extent of tobacco exposure and the kinetics of nicotine metabolism .
Pharmacokinetics
The pharmacokinetics of Cotinine N-beta-D-Glucuronide involves its formation as a glucuronide conjugate of cotinine, which enhances its solubility and thus its ability to be excreted via the kidneys . This process increases the compound’s bioavailability and facilitates its excretion, thereby influencing its overall pharmacokinetic profile .
Result of Action
Cotinine has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . Furthermore, recent research shows that cotinine acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .
Action Environment
The action of Cotinine N-beta-D-Glucuronide is influenced by various environmental factors. For instance, the presence of other metabolites of nicotine in the brain can mediate different molecular and behavioral effects . Additionally, the concentration of Cotinine N-beta-D-Glucuronide in biological samples can be used to understand the extent of tobacco exposure , indicating that the compound’s action, efficacy, and stability can be influenced by the individual’s exposure to tobacco.
Biochemische Analyse
Biochemical Properties
Cotinine N-beta-D-Glucuronide plays a significant role in biochemical reactions related to nicotine metabolism . It interacts with enzymes such as UGT2B10, which is involved in the N-glucuronidation of several tobacco-specific nitrosamines . The interaction typically involves the attachment of glucuronic acid to the nitrogen atom of cotinine, enhancing its solubility and thus its ability to be excreted via the kidneys .
Cellular Effects
The presence and concentration of Cotinine N-beta-D-Glucuronide in biological samples can be used to understand the extent of tobacco exposure and the kinetics of nicotine metabolism . It influences cell function by serving as a marker for nicotine metabolism . Its presence can indicate the extent of exposure to nicotine, a major addictive constituent of tobacco .
Molecular Mechanism
The molecular mechanism of Cotinine N-beta-D-Glucuronide primarily involves its role in nicotine metabolism. It is a major metabolite of nicotine, and its formation is a key step in the metabolic pathway of nicotine . The glucuronidation process increases the water solubility of cotinine, facilitating its excretion and thus playing a crucial role in the detoxification and elimination of nicotine from the body .
Temporal Effects in Laboratory Settings
Over time, the effects of Cotinine N-beta-D-Glucuronide can be observed in laboratory settings through its role in nicotine metabolism. As a major metabolite of nicotine, its presence and concentration in biological samples can provide insights into the extent and kinetics of nicotine metabolism . Information on the product’s stability, degradation, and long-term effects on cellular function can be studied through in vitro or in vivo studies.
Metabolic Pathways
Cotinine N-beta-D-Glucuronide is involved in the metabolic pathways of nicotine. It is formed through the glucuronidation of cotinine, a process catalyzed by enzymes such as UGT2B10 . This metabolic pathway increases the water solubility of cotinine, facilitating its excretion and thus playing a crucial role in the detoxification and elimination of nicotine from the body .
Transport and Distribution
Cotinine N-beta-D-Glucuronide, due to its increased water solubility, is readily transported and distributed within cells and tissues. It is excreted via the kidneys, indicating its distribution in the renal system .
Eigenschaften
IUPAC Name |
3,4,5-trihydroxy-6-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCZWKUGIQPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cotinine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
139427-57-9 | |
| Record name | Cotinine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![benzo[a]pyren-9-ol](/img/structure/B196084.png)









